Product packaging for 3-Iodo-2-phenylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 64413-90-7)

3-Iodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3148393
CAS No.: 64413-90-7
M. Wt: 320.13 g/mol
InChI Key: KLJAGDQRQYYPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Advanced Organic Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic compound formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. bio-conferences.orgresearchgate.net This unique arrangement makes it structurally analogous to purines and indoles, which are crucial in numerous biochemical processes. bio-conferences.org Its aromatic, planar structure with a bridgehead nitrogen atom serves as a rigid and versatile scaffold for constructing complex molecules. researchgate.neted.gov

This structural framework is prevalent in many pharmaceutical agents and natural products, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comnih.gov Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this core, highlighting its medicinal importance. researchgate.netresearchgate.netnih.gov The electron-rich nature of the imidazole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution, allowing for straightforward functionalization and the generation of diverse molecular libraries. researchgate.netrsc.org

Strategic Importance of Halogenation, Specifically Iodination, in Heterocyclic Compound Design

Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a fundamental strategy in organic synthesis for modifying a molecule's chemical and physical properties. mdpi.com Halogenated heterocycles are pivotal intermediates, serving as versatile building blocks for more complex structures. mdpi.comnih.gov

Among the halogens, iodine holds a special place. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodo-substituted compounds highly reactive and ideal precursors for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, where the iodine atom acts as an excellent leaving group. researchgate.netnih.gov Direct iodination of heterocycles, while sometimes challenging due to the lower reactivity of iodine compared to other halogens, can be achieved using various reagents like molecular iodine (I₂) with an oxidizing agent or N-iodosuccinimide (NIS). mdpi.comacs.org

Position of 3-Iodo-2-phenylimidazo[1,2-a]pyridine within Contemporary Heterocyclic Research

This compound occupies a key position in modern heterocyclic research by combining the desirable biological scaffold of imidazo[1,2-a]pyridine with the synthetic versatility of an iodo-substituent. The phenyl group at the C2 position is a common feature in many bioactive imidazo[1,2-a]pyridines, while the iodine at the C3 position—the most reactive site—renders the molecule a powerful intermediate for further chemical modification. researchgate.net

This compound serves as a linchpin, enabling chemists to readily access a vast array of 3-substituted-2-phenylimidazo[1,2-a]pyridine derivatives through well-established cross-coupling chemistry. researchgate.netnih.gov This capability is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the photophysical properties of functional materials. nih.govrsc.org Consequently, the synthesis and reactivity of this compound are of significant interest to researchers aiming to develop new therapeutics and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IN2 B3148393 3-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 64413-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJAGDQRQYYPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 2 Phenylimidazo 1,2 a Pyridine and Analogues

Regioselective Iodination Strategies

Direct C-H functionalization at the C3 position of the 2-phenylimidazo[1,2-a]pyridine (B181562) core is a prominent strategy for introducing an iodine atom. This approach is valued for its atom economy and the ability to modify existing scaffolds. researchgate.net

N-Iodosuccinimide (NIS)-Mediated Protocols

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent used for the iodination of various organic compounds, including electron-rich heterocycles. iofina.comwikipedia.orgorganic-chemistry.org Its application in the synthesis of iodinated imidazo[1,2-a]pyridines and related structures offers a mild and effective method for direct C-H iodination. organic-chemistry.org The reaction typically proceeds with high regioselectivity for the C3 position of the imidazo[1,2-a]pyridine (B132010) ring due to the high electron density at this position.

One-pot synthetic approaches utilizing NIS have been developed. For instance, a metal-free, one-pot synthesis can directly incorporate iodine at the 2-position of the imidazo[1,2-a]pyridine scaffold under mild conditions, highlighting the operational simplicity of NIS-mediated reactions. While direct examples for the synthesis of 3-iodo-2-phenylimidazo[1,2-a]pyridine using NIS are part of broader methodologies, the principles of its reactivity suggest its utility. For example, NIS has been successfully used in the synthesis of 3-iodoimidazolo[1,2-b]pyridazine from 3-aminopyridazine and chloroacetaldehyde, demonstrating its efficacy in the iodination of similar fused heterocyclic systems. chemicalbook.com

The general mechanism involves the electrophilic attack of the iodonium ion from NIS onto the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, followed by deprotonation to restore aromaticity. The choice of solvent and reaction conditions can be optimized to achieve high yields.

Molecular Iodine (I₂) Catalysis and Promotion in C-H Functionalization

Molecular iodine (I₂) is a readily available and cost-effective reagent for the C-H iodination of imidazo[1,2-a]pyridines. nih.govacs.org These reactions often require an oxidant to generate a more electrophilic iodine species in situ. A novel and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position utilizes molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org This protocol is notable for being metal-free and can be accelerated by ultrasound irradiation, leading to significantly improved reaction efficiency and rates in green solvents like ethanol. nih.govacs.org

The reaction tolerates a wide range of functional groups on both the phenyl and pyridine (B92270) rings, including electron-donating and electron-withdrawing substituents. nih.govacs.org For example, 2-phenylimidazo[1,2-a]pyridine can be converted to this compound in 90% yield under these conditions. nih.govacs.org The utility of this method is further demonstrated by its successful application on a gram scale. nih.gov

In some protocols, molecular iodine is used in conjunction with a copper catalyst. For instance, an I₂/copper iodide (CuI) mediated oxidative C-H functionalization has been developed for the synthesis of diverse imidazo[1,2-a]pyridine derivatives. organic-chemistry.org Although this particular study focuses on C-N and C-C bond formation to construct the heterocyclic core, it underscores the utility of iodine in C-H functionalization reactions pertinent to this scaffold. organic-chemistry.org

EntrySubstrateProductYield (%)
12-phenylimidazo[1,2-a]pyridineThis compound90
27-methoxy-2-phenylimidazo[1,2-a]pyridine3-iodo-7-methoxy-2-phenylimidazo[1,2-a]pyridine94
37-chloro-2-phenylimidazo[1,2-a]pyridine7-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine80
42-phenylimidazo[1,2-a]pyridine-6-carbonitrileThis compound-6-carbonitrile65

Electrochemical Approaches to Iodination

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional chemical methods. rsc.org It offers the potential for high selectivity and reduced waste by using electricity as a traceless reagent. An electrochemical oxidative iodination of imidazo[1,2-a]pyridines using sodium iodide (NaI) as the iodine source has been reported. dntb.gov.ua This method provides a direct and efficient route to 3-iodoimidazo[1,2-a]pyridine derivatives.

The electrochemical approach avoids the need for chemical oxidants, which are often required in stoichiometric amounts and can generate toxic byproducts. The reaction proceeds under mild conditions and demonstrates the growing importance of electrochemistry in the synthesis of functionalized heterocyclic compounds. dntb.gov.ua

Cyclocondensation and Annulation Techniques

These methods involve the construction of the imidazo[1,2-a]pyridine ring from acyclic precursors. They offer the advantage of introducing the desired substituents at specific positions during the ring-forming process.

Condensation Reactions Involving 2-Aminopyridine Derivatives and Carbonyl Precursors

The most classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation of 2-aminopyridine derivatives with α-haloketones, a reaction first reported by Tschitschibabin. bio-conferences.orgresearchgate.netrsc.org This two-component strategy has been extensively developed and optimized. researchgate.net Variations of this approach utilize other carbonyl precursors, such as acetophenones, in the presence of a catalyst and an oxidant. acs.orgorganic-chemistry.org

In the context of synthesizing this compound, a one-pot reaction can be employed where the iodination step is integrated into the cyclocondensation sequence. For example, the reaction of a 2-aminopyridine with an acetophenone in the presence of molecular iodine can lead directly to the 3-iodinated product. acs.org The iodine in this case can act as both a catalyst for the cyclization and as the iodinating agent.

An environmentally sustainable approach involves carrying out the condensation of aryl methyl ketones with 2-aminopyridines in aqueous media with iodine as a catalyst. acs.org This "on-water" method can be enhanced by the addition of a surfactant like sodium dodecyl sulphate. acs.org

Multicomponent reactions (MCRs) offer another efficient route. An iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation provides a rapid and high-yielding synthesis of functionalized imidazo[1,2-a]pyridines. nih.gov While this specific example does not yield a 3-iodo derivative, it illustrates the power of iodine-catalyzed MCRs in constructing this heterocyclic system. nih.gov It is noteworthy that in this particular multicomponent reaction, no iodination of the aromatic rings was observed. nih.gov

Reagent 1Reagent 2Catalyst/PromoterProduct
2-AminopyridinePhenacyl bromideBase (e.g., DABCO)3-phenylimidazo[1,2-a]pyridine
2-AminopyridineAcetophenoneI₂2-phenylimidazo[1,2-a]pyridine
2-AminopyridineAcetophenoneI₂ / TBHPThis compound
2-Aminopyridineα-DiazoketoneCu(OTf)₂ or Rh₂(OAc)₄2-substituted imidazo[1,2-a]pyridine

One-Pot Multicomponent Reaction (MCR) Frameworks for Imidazo[1,2-a]pyridine Formation with Integrated Iodination

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency and atom economy. beilstein-journals.orgrasayanjournal.co.in In the context of this compound synthesis, MCRs that integrate the formation of the imidazo[1,2-a]pyridine core with a subsequent iodination step are particularly valuable. These strategies avoid the isolation of intermediates, thereby reducing reaction time and simplifying purification processes.

A notable approach involves the reaction of 2-aminopyridines, aldehydes, and isocyanides, a process known as the Groebke–Blackburn–Bienaymé (GBB) reaction, to construct the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgmdpi.combeilstein-journals.org Iodine can be incorporated into these MCRs either as a catalyst or as a reagent for subsequent C-H iodination. For instance, molecular iodine has been utilized as an environmentally benign catalyst in a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation to yield functionalized imidazo[1,2-a]pyridines. nih.gov Another strategy involves the simple mixing of 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide (NIS) in a one-pot fashion, which proceeds through an iodo-hemiaminal intermediate that cyclizes to the desired product. nih.gov

The versatility of MCRs allows for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. beilstein-journals.org For example, a one-pot, three-component synthesis using phenylglyoxal monohydrate, 2-aminopyridines, and various active methylene compounds has been reported. researchgate.net Furthermore, iodine-catalyzed three-component reactions of aromatic aldehydes, 2-aminopyridines, and tert-butylisocyanide provide a clean and efficient route to 2-aryl-imidazo[1,2-a]pyridines. rsc.org

The following table summarizes representative one-pot MCR frameworks for the synthesis of iodinated imidazo[1,2-a]pyridine analogues.

ReactantsReagents/CatalystKey FeaturesReference
2-Aminopyridine, Acetophenone, DimedoneMolecular Iodine, UltrasoundEnvironmentally benign, high yield nih.gov
2-Amino-4-methylpyridine, 2-PhenylacetaldehydeN-Iodosuccinimide (NIS)Transition-metal-free, room temperature nih.gov
2-Aminopyridines, Aldehydes, IsocyanidesScandium triflate, MicrowaveRapid synthesis of 3-amino derivatives researchgate.net
2-Aminopyridine, Phenylacetylene, Sulfonyl azide-Catalyst-free, synthesis of 3-sulfonamido derivatives

Transition Metal-Catalyzed Routes for C-I Bond Formation

Transition metal catalysis offers a powerful platform for the regioselective formation of C-I bonds in the synthesis of this compound. Copper and palladium catalysts have been extensively explored for this purpose.

Copper catalysis has been successfully employed for the regioselective synthesis of iodoimidazo[1,2-a]pyridines. rsc.org A unique copper-catalyzed binucleophilic switching of 2-aminopyridine has been developed, allowing for the regioselective synthesis of both 2- and 3-iodoimidazo[1,2-a]pyridines using alkenes or alkynes as coupling partners in the presence of molecular iodine under aerobic conditions. rsc.orgdntb.gov.ua This method provides a direct route to these valuable intermediates.

Visible-light-mediated copper(I) chloride catalysis has also been demonstrated for the regioselective oxidative diamination of 2-aminopyridines with terminal alkynes, using molecular oxygen as a green oxidant at room temperature. rsc.org While not a direct iodination, this highlights the utility of copper in activating the imidazo[1,2-a]pyridine core for further functionalization.

The following table presents examples of copper-catalyzed iodination reactions.

SubstrateIodine SourceCatalystKey FeaturesReference
2-Aminopyridine, Alkenes/AlkynesMolecular IodineCopper catalystRegioselective synthesis of 2- and 3-iodo derivatives rsc.orgdntb.gov.ua
AnilidesAlkenyl Iodonium SaltsCuBr₂•PhenMeta-selective C-H olefination, applicable to anilides nih.gov

Palladium catalysis is a cornerstone in the synthesis and functionalization of halogenated heterocycles, including this compound. nih.govnih.gov While direct palladium-catalyzed iodination at the C3 position is less common, palladium catalysts are crucial for the subsequent functionalization of the C-I bond. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki and phosphination reactions, are employed to introduce aryl and phosphino groups at the C2 and C3 positions, starting from dihalogenated imidazo[1,2-a]pyridines. researchgate.net For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized from 2,3-diiodoimidazo[1,2-a]pyridine via sequential palladium-catalyzed Suzuki and phosphination reactions. researchgate.net

Furthermore, palladium-catalyzed reactions between imidazo[1,2-a]pyridine derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation provide a rapid and high-yielding route to complex derivatives. nih.govnih.gov

The following table summarizes key palladium-catalyzed reactions involving iodinated imidazo[1,2-a]pyridines.

Starting MaterialReaction TypeCatalystProductReference
2,3-Diiodoimidazo[1,2-a]pyridineSuzuki/PhosphinationPalladium catalyst3-Aryl-2-phosphinoimidazo[1,2-a]pyridine researchgate.net
Imidazo[1,2-a]pyridine derivativesCross-couplingPalladium catalyst3-(2,2-Dialkyl-2H-chromen-4-yl) derivatives nih.govnih.gov

Metal-Free and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. rasayanjournal.co.inicsr.inacs.orgresearchgate.netnih.gov These approaches often utilize readily available and less toxic reagents and solvents.

A notable metal-free method for the synthesis of 3-aryl imidazo[1,2-a]pyridines involves a one-pot reaction of 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide at room temperature. nih.gov This reaction proceeds without the need for a transition metal catalyst and provides good yields. nih.gov

Ultrasound-assisted synthesis has also emerged as a green technique. For instance, the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has been achieved using molecular iodine and tert-butyl hydroperoxide under ultrasonic irradiation in ethanol. nih.gov This method is transition-metal-free and offers high selectivity and good functional group tolerance. nih.gov

Mechanochemical methods, such as manual grinding, provide a solvent-free and energy-efficient alternative for the synthesis of 2-phenylimidazo[1,2-a]pyridine. scielo.br Additionally, visible light has been used as a sustainable energy source for the transition-metal-free regioselective C-H arylation of 2-phenylimidazo[1,2-a]pyridines. icsr.in

The following table highlights various metal-free and green approaches.

MethodReagentsKey FeaturesReference
One-pot synthesis2-Aminopyridine, Phenylacetaldehyde, NISTransition-metal-free, room temperature nih.gov
Ultrasound-assisted iodinationImidazo[1,2-a]pyridine, I₂, TBHPMetal-free, green solvent, high selectivity nih.gov
Visible light-induced C-H arylation2-Phenylimidazo[1,2-a]pyridine, Halobenzene, KOtBuTransition-metal-free, sustainable energy source icsr.in
Mechanochemical synthesis2-Bromoacetophenone, 2-AminopyridineSolvent-free, energy-efficient scielo.br

Gram-Scale Synthetic Implementations and Scalability

The scalability of a synthetic route is a critical factor for its practical application. Several methodologies for the synthesis of this compound and its analogues have been successfully implemented on a gram scale.

The ultrasound-assisted iodination of imidazo[1,2-a]pyridines has been demonstrated on a gram scale, affording the desired 3-iodoimidazo[1,2-a]pyridine in good yield. nih.gov This highlights the potential of this green methodology for larger-scale production.

Similarly, a yttrium-catalyzed three-component aza-Friedel–Crafts reaction for the C3-alkylation of imidazo[1,2-a]pyridines has been successfully scaled up to the gram level. mdpi.com Furthermore, a molecular iodine-catalyzed one-pot multicomponent reaction has been shown to be feasible for the gram-scale synthesis of a functionalized 2-phenylimidazo[1,2-a]pyridin-3-yl derivative with a high yield. nih.gov

The ability to perform these syntheses on a larger scale is crucial for further derivatization and for providing sufficient material for biological and materials science applications.

The following table provides examples of gram-scale syntheses.

Reaction TypeProductScaleYieldReference
Ultrasound-assisted iodination3-Iodoimidazo[1,2-a]pyridinesGram-scale80% nih.gov
Y(OTf)₃-catalyzed aza-Friedel–CraftsC₃-alkylated imidazo[1,2-a]pyridine6 mmol (1.96 g)85% mdpi.com
Iodine-catalyzed MCRFunctionalized 2-phenylimidazo[1,2-a]pyridin-3-yl derivative5 mmol (1.76 g)91% nih.gov
One-pot three-component synthesis2-Phenylimidazo[1,2-a]pyridine-3-yl derivativesNot specifiedModerate to good researchgate.net

Mechanistic Investigations into 3 Iodo 2 Phenylimidazo 1,2 a Pyridine Formation

Proposed Reaction Pathways for Direct C-H Iodination

Direct C-H iodination of 2-phenylimidazo[1,2-a]pyridine (B181562) predominantly occurs at the C3 position due to the inherent electronic properties of the heterocyclic system. osi.lvrsc.org The C3 carbon is the most electron-rich and nucleophilic site, making it highly susceptible to attack by electrophilic iodine species or prone to hydrogen abstraction to form a stable radical intermediate. rsc.orgnih.gov

The formation of an iodo-hemiaminal intermediate has been identified in certain one-pot synthetic routes that construct the imidazo[1,2-a]pyridine (B132010) ring and introduce substituents simultaneously. researchgate.net In a transition-metal-free approach to synthesizing 3-aryl imidazo[1,2-a]pyridines, an adduct is formed from the reaction of 2-aminopyridine, a 2-phenylacetaldehyde, and N-iodosuccinimide (NIS). researchgate.net Spectroscopic analysis confirmed that this adduct possesses an iodo-hemiaminal structure, which readily cyclizes upon treatment with a mild base to yield the final product. researchgate.net While this pathway is well-documented for the synthesis of related isomers, particularly 2-iodo-3-phenylimidazo[1,2-a]pyridine, its involvement in the direct post-cyclization iodination of a pre-formed 2-phenylimidazo[1,2-a]pyridine ring at the C3 position is not the typically proposed mechanism.

The proposed mechanism begins with the reaction between molecular iodine and TBHP to generate active iodine species like tBuOI and HOI. nih.gov These species can then initiate a radical chain reaction. An alternative pathway suggests the formation of a radical intermediate from the imidazo[1,2-a]pyridine scaffold, which is then trapped by an iodine source. nih.gov The reaction is regioselective for the C3 position, which can be attributed to the formation of the most stable radical intermediate. rsc.orgnih.gov

EntryAdditiveStoichiometry (equiv.)Yield (%)
1None-90
2TEMPO1.0Trace
3TEMPO2.0Not Detected

Table 1. Effect of Radical Inhibitor TEMPO on the Iodination Reaction. Data sourced from nih.gov.

Catalytic Roles in Metal-Mediated and Metal-Free Iodination Mechanisms

Both metal-free and metal-catalyzed systems have been developed for the functionalization of imidazo[1,2-a]pyridines, with the catalyst playing a key role in activating the iodine source and promoting the reaction.

In metal-free systems , molecular iodine can itself act as a catalyst, often functioning as a Lewis acid to activate substrates. nih.govacs.org However, for C-H iodination, an oxidant is typically required to generate a more potent electrophilic iodine species or to facilitate a radical pathway. nih.gov Environmentally benign oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide are used to activate I₂, increasing its electrophilicity. nih.govacs.orgnih.gov Physical methods, such as ultrasound irradiation, can also accelerate these reactions significantly, enhancing efficiency under mild conditions. nih.govresearchgate.net

Metal-mediated approaches utilize transition metals to catalyze the C-H functionalization. While direct metal-catalyzed C3-iodination of 2-phenylimidazo[1,2-a]pyridine is not as extensively documented as other functionalizations, the principles are well-established. For instance, copper(I) iodide (CuI) has been used in a double oxidative C-H amination reaction to synthesize 2-iodo-imidazo[1,2-a]pyridines, demonstrating the capacity of metals to mediate C-H activation and halogenation, albeit with different regioselectivity. researchgate.net Iron catalysts like FeBr₃ have been shown to catalyze the aerobic oxidative coupling of imidazo[1,2-a]pyridines with aldehydes. nih.govrsc.org In such processes, the metal can act as a Lewis acid or facilitate single-electron transfer (SET) pathways to generate radical intermediates, influencing the reaction mechanism and outcome.

Catalytic SystemTypical ReagentsProposed Role of "Catalyst"Mechanism Type
Metal-FreeI₂, TBHP/H₂O₂Oxidant generates electrophilic/radical iodine species.Radical / Electrophilic nih.gov
Metal-Free (Iodine-Catalyzed)I₂Acts as a Lewis acid or generates HI in situ.Electrophilic nih.govnih.gov
Metal-Mediated (e.g., Cu, Fe)Metal Salt, OxidantLewis acid activation, facilitates single-electron transfer (SET).Radical / Organometallic researchgate.netnih.gov

Table 2. Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Functionalization.

Theoretical Studies on Regioselectivity and Reaction Energetics

Computational chemistry provides significant insight into why the C3-iodination of 2-phenylimidazo[1,2-a]pyridine is highly regioselective. nih.gov Theoretical studies, including molecular electrostatic potential (MEP) calculations and Density Functional Theory (DFT), have been employed to analyze the electronic structure and reactivity of the imidazo[1,2-a]pyridine core. osi.lvacs.org

MEP calculations map the electron density distribution of a molecule, identifying regions that are electron-rich and susceptible to electrophilic attack. osi.lv For the imidazo[1,2-a]pyridine system, these calculations consistently show a region of high negative potential localized at the C3 carbon, confirming it as the primary site for electrophilic substitution. osi.lv

DFT studies further elucidate the reaction's feasibility and selectivity by analyzing reaction energetics and frontier molecular orbitals (FMOs). acs.org The Highest Occupied Molecular Orbital (HOMO) of 2-phenylimidazo[1,2-a]pyridine has the largest orbital coefficient at the C3 position. In FMO theory, a reaction between a nucleophile (the imidazo[1,2-a]pyridine) and an electrophile (the iodine species) is governed by the interaction of the nucleophile's HOMO with the electrophile's LUMO. The dominant HOMO lobe at C3 indicates this is the most nucleophilic site, directing the electrophilic iodinating agent to this position. nih.gov Furthermore, DFT can be used to calculate the stability of potential intermediates. In a radical mechanism, the radical formed by hydrogen abstraction from C3 is significantly stabilized by resonance within the aromatic system and by the adjacent nitrogen atom, making this pathway more energetically favorable than abstraction at other positions. rsc.orgnih.gov

Theoretical MethodKey FindingImplication for C3-Iodination
Molecular Electrostatic Potential (MEP)Highest negative potential at the C3 position.C3 is the most likely site for electrophilic attack. osi.lv
Density Functional Theory (DFT) - FMO AnalysisLargest HOMO coefficient is on the C3 carbon.C3 is the most nucleophilic site, directing the reaction. nih.govacs.org
Density Functional Theory (DFT) - EnergeticsThe C3 radical intermediate is the most stable.The radical pathway is highly regioselective for the C3 position. nih.gov

Table 3. Summary of Theoretical Approaches to Explain Regioselectivity.

Chemical Reactivity and Derivatization of 3 Iodo 2 Phenylimidazo 1,2 a Pyridine

Cross-Coupling Chemistry at the C3-Iodine Position

The carbon-iodine bond at the C3 position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is fundamental for the synthesis of more complex derivatives.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org In the case of 3-iodo-2-phenylimidazo[1,2-a]pyridine, this reaction provides an efficient pathway to 2,3-diarylimidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.

Researchers have demonstrated that the Suzuki-Miyaura cross-coupling at the C3-position proceeds effectively using various palladium catalysts and bases. researchgate.net For instance, the coupling of this compound with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ in solvents such as DME or THF, with inorganic bases like Na₂CO₃, Ba(OH)₂, or NaOH. researchgate.net These reactions are often efficient, leading to high yields of the desired 2,3-disubstituted products. researchgate.net The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and scope. tcichemicals.com The reaction is compatible with a range of functional groups on the arylboronic acid partner, allowing for the synthesis of a diverse library of compounds. nih.gov

Representative Conditions for Suzuki-Miyaura Coupling of this compound
CatalystBaseSolventCoupling PartnerYieldReference
Pd(PPh₃)₄Na₂CO₃DMEArylboronic acidHigh researchgate.net
Pd(PPh₃)₄Ba(OH)₂THFArylboronic acidHigh researchgate.net
Pd(OAc)₂/DIPPFCs₂CO₃1,4-DioxaneArylboronic acidModerate nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For this compound, this method is the primary route for introducing an alkyne moiety at the C3 position, leading to the synthesis of 3-alkynyl-2-phenylimidazo[1,2-a]pyridines.

The reaction conditions are generally mild, which preserves the integrity of the imidazo[1,2-a]pyridine (B132010) core and tolerates various functional groups on the alkyne coupling partner. wikipedia.org The resulting alkynylated products serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of complex heterocyclic systems. While specific examples detailing the Sonogashira coupling of this compound are less frequently documented in broad reviews, the general applicability of the reaction to aryl iodides is well-established and directly transferable. libretexts.org

General Conditions for Sonogashira Coupling Applicable to this compound
Palladium CatalystCopper Co-catalystBase/SolventCoupling PartnerProduct TypeReference
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuITriethylamine or DiethylamineTerminal Alkyne3-Alkynyl-2-phenylimidazo[1,2-a]pyridine wikipedia.orgorganic-chemistry.org

Beyond Suzuki and Sonogashira couplings, the C3-iodo position of 2-phenylimidazo[1,2-a]pyridine (B181562) is reactive in other significant transition metal-mediated reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It can be applied to this compound to synthesize 3-amino-2-phenylimidazo[1,2-a]pyridine derivatives. The development of specialized phosphine ligands has broadened the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines under relatively mild conditions. nih.govlibretexts.org This method is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmacologically active molecules.

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium. wikipedia.orgresearchgate.net this compound can undergo Heck coupling with various alkenes to introduce vinyl groups at the C3 position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org Although concerns about the toxicity of tin reagents exist, the Stille reaction is highly versatile. libretexts.orgnumberanalytics.com It can be used to couple this compound with a wide array of sp²-hybridized partners, including vinyl, aryl, and heteroaryl stannanes, offering an alternative route to C-C bond formation. wikipedia.org

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom in this compound is not a commonly reported transformation. The electron-rich nature of the imidazo[1,2-a]pyridine ring system generally disfavors classical SₙAr pathways, which typically require electron-withdrawing groups to activate the substrate. The literature heavily favors transition metal-catalyzed cross-coupling reactions for the functionalization of this position due to their high efficiency and broad substrate scope.

However, related substitutions have been achieved on derivatives. For example, research has shown that a C3-methylene ether on the 2-phenylimidazo[1,2-a]pyridine scaffold can undergo BCl₃-mediated nucleophilic substitution with various nitrogen, sulfur, and oxygen nucleophiles. acs.orgnih.gov This indicates that while direct substitution at the C3-iodo position is challenging, functionalization at a C3-methylene linker is a viable strategy for introducing diverse functionalities. acs.orgnih.gov

Oxidative and Reductive Transformations of the Iodinated Scaffold

The this compound scaffold can participate in oxidative and reductive reactions, although these are less explored than cross-coupling chemistry.

Reductive Transformations: The carbon-iodine bond can be subjected to reduction, leading to deiodination. This process can be achieved using various reducing agents or under catalytic hydrogenation conditions, yielding the parent 2-phenylimidazo[1,2-a]pyridine. This transformation can be useful as a strategic step where the iodine atom serves as a temporary directing group before being removed.

Oxidative Transformations: The imidazo[1,2-a]pyridine ring itself can be susceptible to oxidation, though the presence of the iodo group can influence the reaction's course. For instance, direct Fe-catalyzed aerobic oxidative functionalization has been used to convert 2-arylimidazo[1,2-a]pyridines into 3-aroyl derivatives. rsc.org While this specific reaction starts from the non-iodinated parent, it highlights the reactivity of the C3 position towards oxidation. The oxidation of the iodo-substituted scaffold itself could potentially lead to more complex products, but specific studies focusing on this are limited. Modern oxidizing agents like oxone or hypervalent iodine reagents could potentially lead to novel transformations. acs.org

Site-Selective Functionalization of the Imidazo[1,2-a]pyridine Ring System

While the C3-iodo group is a primary handle for functionalization, other positions on the imidazo[1,2-a]pyridine ring can also be selectively modified. rsc.org The inherent electronic properties of the heterocyclic system dictate the regioselectivity of various reactions. The C3 position is the most nucleophilic and therefore most susceptible to electrophilic attack and many C-H functionalization reactions. rsc.orgnih.gov

However, by carefully choosing reagents and reaction conditions, functionalization can be directed to other sites. For example, C-H arylation can be directed to different positions depending on the catalyst and directing groups used. Understanding the relative reactivity of all carbon atoms (C2, C3, C5, C6, C7, and C8) is crucial for the strategic synthesis of complex derivatives. rsc.org The presence of the bulky phenyl group at C2 and the iodine at C3 sterically and electronically influences the reactivity of the rest of the molecule, often directing further substitutions to the pyridine (B92270) ring portion of the scaffold.

Synthesis of Structurally Modified Analogues through Iodine Activation

The iodine atom at the C-3 position of the 2-phenylimidazo[1,2-a]pyridine scaffold is a versatile handle for introducing a wide array of structural modifications. Its activation, primarily through transition-metal-catalyzed cross-coupling reactions, enables the synthesis of diverse analogues with potential applications in medicinal chemistry and materials science. nih.gov These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for systematic exploration of the structure-activity relationships of this privileged heterocyclic system.

The primary methods for derivatization via iodine activation involve well-established palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, and Ullmann reactions. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These transformations are highly efficient and tolerate a broad range of functional groups, making them indispensable tools for modifying the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. organic-chemistry.org In the context of this compound, this reaction is used to introduce various aryl and heteroaryl substituents at the C-3 position. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. researchgate.net

Research has shown that the efficiency of the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines is significantly influenced by the choice of base and solvent. researchgate.net Strong bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) in solvents such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) have been found to provide optimized yields and shorter reaction times. researchgate.net The nature of the substituent at the C-2 position also plays a crucial role in the reactivity of the C-3 iodo group. researchgate.net This methodology has been successfully applied to synthesize a variety of 3-aryl-2-phenylimidazo[1,2-a]pyridine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridines
Reactant 1 (Iodo-compound)Reactant 2 (Boronic Acid/Ester)CatalystBaseSolventYieldReference
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THFHigh yields researchgate.net
2,3-Diiodoimidazo[1,2-a]pyridineArylboronic acidPalladium Catalyst--Low to moderate yields researchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing 3-alkynyl-2-phenylimidazo[1,2-a]pyridine analogues. The process typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, such as triethylamine (TEA) or diethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The choice of solvent can vary, with dimethylformamide (DMF) and THF also being effective. researchgate.net The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable synthons for further transformations or as key structural elements in biologically active molecules and functional materials. libretexts.org For instance, the coupling of p-iodoaniline with ethynylferrocene highlights a similar transformation, typically requiring heating and an amine base in a solvent like THF. reddit.com

Table 2: General Conditions for Sonogashira Coupling
Halide TypeAlkyne TypePd CatalystCu Co-catalystBaseSolventReference
Aryl or Vinyl Iodide/BromideTerminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂CuITEA, DiethylamineAmine, DMF, THF wikipedia.orgorganic-chemistry.orgresearchgate.net
Aryl BromideTriisopropylsilylacetylenePdCl₂(PPh₃)₂ (10 mol%)CuI (20 mol%)Et₂N (6 eq.)DMF researchgate.net

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction allows for the introduction of vinyl groups at the C-3 position of the imidazo[1,2-a]pyridine ring. The process requires a palladium catalyst, a base (e.g., potassium acetate, triethylamine), and typically occurs at elevated temperatures. organic-chemistry.orgwikipedia.org

The versatility of the Heck reaction has been demonstrated in the arylation of various biological compounds and natural products. nih.gov Phosphine-free palladium catalysts have been developed to promote more environmentally benign transformations, sometimes using water as a co-solvent. nih.gov The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Table 3: Overview of Heck Coupling Reaction Conditions
Halide/TriflateAlkenePd CatalystBaseSolventKey FeatureReference
Unsaturated Halide (e.g., Iodobenzene)Alkene (e.g., Styrene)PdCl₂, Pd(OAc)₂KOAc, TEAMethanol, DMFForms substituted alkenes wikipedia.orgnih.gov
Aryl HalidesActivated AlkenesPalladium complexesVarious basesVarious solventsOutstanding trans selectivity organic-chemistry.org

Buchwald-Hartwig Amination

For the synthesis of N-arylated derivatives, the Buchwald-Hartwig amination is a paramount tool. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of primary or secondary amine functionalities at the C-3 position.

The reaction's development has led to several generations of catalyst systems, often involving sterically hindered phosphine ligands, which enhance catalytic activity and broaden the substrate scope. wikipedia.org These advancements permit the coupling of a wide variety of amines, including ammonia equivalents, under relatively mild conditions. organic-chemistry.org The choice of a suitable base and ligand is critical for the reaction's success. libretexts.org Research on 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has shown their utility in facilitating Buchwald-Hartwig amination reactions. researchgate.netnih.gov

Table 4: Buchwald-Hartwig Amination General Parameters
Aryl Halide/PseudohalideAminePd Catalyst/PrecatalystLigand TypeBaseScopeReference
Aryl Iodide, Bromide, Chloride, TriflatePrimary or Secondary Amines, Ammonia EquivalentsPd(0) or Pd(II) complexesBidentate or Sterically Hindered PhosphinesStrong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Broad scope for aryl amine synthesis wikipedia.orgorganic-chemistry.org
Aryl IodideAryl/Aliphatic AminesNi(acac)₂ (in presence of phenylboronic ester)-K₃PO₄Selective for C-I bond nih.gov

Ullmann Coupling

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls. organic-chemistry.orgnih.gov However, the term also encompasses Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions to form C-O, C-S, and C-N bonds. organic-chemistry.org This method can be used to introduce alkylthiol groups at the C-3 position of the imidazo[1,2-a]pyridine system. documentsdelivered.com

A study demonstrated a novel application of the Ullmann coupling for the alkylsulfenylation of a 2-amino-3-iodo-imidazo[1,2-a]pyridine derivative. The reaction between the iodo-compound and dialkyldisulfides, mediated by copper bronze in pyridine, efficiently incorporated an alkylthiol group at the C-3 position. documentsdelivered.com Modern Ullmann-type reactions often use ligands to facilitate the coupling at lower temperatures than the classic conditions. researchgate.netnih.gov

Table 5: Example of an Ullmann-type Reaction
Iodo-CompoundNucleophileCatalyst/MediatorSolventProduct TypeReference
2-Trifluoroacetamido-3-iodo-6-benzoylimidazo[1,2-a]pyridineDialkyldisulfides (Me, iPr)Copper bronzePyridine3-Alkylthiol-imidazo[1,2-a]pyridine documentsdelivered.com

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as this compound. wikipedia.org This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex molecules. uwindsor.ca

The mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organostannane reagent can carry various sp²-hybridized groups like vinyl or aryl, which are transferred to the imidazo[1,2-a]pyridine core. wikipedia.org Despite the toxicity of organotin reagents, the reaction's broad scope and functional group tolerance secure its place as a powerful synthetic tool. libretexts.org

Table 6: Stille Coupling Reaction Overview
Electrophile (R²-X)Organostannane (R¹-Sn(Alkyl)₃)Pd CatalystLigandProduct (R¹-R²)Reference
Aryl/Vinyl Halide or PseudohalideAllyl, Alkenyl, Aryl, Benzyl, Acyl StannanesPd(0) complexes (e.g., Pd(PPh₃)₄)Phosphine ligands (e.g., PPh₃)Coupled Product wikipedia.orglibretexts.org

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Iodo-2-phenylimidazo[1,2-a]pyridine, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The spectrum shows a series of signals in the aromatic region, corresponding to the protons on both the phenyl ring and the imidazo[1,2-a]pyridine (B132010) core.

Key spectral data shows a downfield doublet at approximately 8.20 ppm, which is characteristic of the H-5 proton of the pyridine (B92270) ring, influenced by the adjacent bridgehead nitrogen. The protons of the phenyl group typically appear as a set of multiplets between 7.39 and 8.06 ppm. The remaining protons on the pyridine portion of the fused ring system are observed at approximately 7.61 ppm (H-8), 7.24 ppm (H-7), and 6.90 ppm (H-6). The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment.

Interactive Data Table: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.20d6.81H-5
8.06d7.62Phenyl (ortho)
7.61d9.21H-8
7.48t7.62Phenyl (meta)
7.39t7.41Phenyl (para)
7.24t8.01H-7
6.90t6.81H-6

d = doublet, t = triplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound displays a series of distinct signals, each corresponding to a unique carbon atom. The carbons of the imidazo[1,2-a]pyridine core and the phenyl ring resonate at characteristic chemical shifts. Notably, the carbon atom (C-3) bearing the iodine substituent is observed at a significantly upfield chemical shift (approximately 59.64 ppm) due to the heavy atom effect of iodine. The other aromatic and heterocyclic carbons appear in the expected downfield region between 113 and 149 ppm.

Interactive Data Table: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
148.23C-2/C-8a
148.18C-2/C-8a
133.64Phenyl C (quaternary)
129.03Phenyl CH
128.70Phenyl CH
128.49Phenyl CH
126.69C-5
125.76C-7
117.71C-8
113.36C-6
59.64C-3 (C-I)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from its structure and data from closely related compounds.

The spectrum would be dominated by absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole. Key absorptions would include C-H stretching vibrations for the aromatic rings, typically appearing just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. The C-I stretch is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, but it is often weak and can be difficult to distinguish in the complex fingerprint region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In standard mass spectrometry, this compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 320. This corresponds to the nominal molecular weight of the compound (C₁₃H₉IN₂), providing strong evidence for its identity.

High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, allowing for the determination of the exact mass of the molecular ion. nih.govresearchgate.net This high accuracy enables the calculation of the elemental formula with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. For a related compound, 6-Iodo-2-[4′-N-(monomethylamino)]phenylimidazo[1,2-a]pyridine, HRMS analysis yielded an exact mass of 350.016039, which was in close agreement with the calculated value of 350.015425 for its elemental formula C₁₄H₁₃IN₃. nih.gov Similar precision would be expected for this compound, confirming its elemental composition of C₁₃H₉IN₂. The use of HRMS is crucial for confirming the structures of novel imidazo[1,2-a]pyridine derivatives. mdpi.com

Interactive Data Table: Mass Spectrometry Data

Techniquem/z ValueInformation Provided
MS320Molecular Ion (M⁺), confirms nominal molecular weight
HRMS~320.9861 (Calculated)Exact mass, confirms elemental formula (C₁₃H₉IN₂)

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the searched literature, X-ray crystallography data from closely related compounds provide significant insights into its likely solid-state conformation.

The crystal structure of the parent compound, 2-phenylimidazo[1,2-a]pyridine (B181562), has been determined. nih.gov This analysis reveals that the imidazo[1,2-a]pyridine ring system is essentially planar. Furthermore, studies on other derivatives, such as 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, confirm the planarity of this fused ring system. nih.gov

A key structural feature is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the phenyl ring at the 2-position. In the 3-nitroso derivative, this angle is 22.74°. nih.gov This twisting is a common feature in 2-phenyl substituted imidazo[1,2-a]pyridines and arises from steric hindrance between the proximal hydrogen atoms on the two ring systems. For this compound, it can be inferred that the molecule will adopt a similar non-planar conformation. The presence of the bulky iodine atom at the 3-position, adjacent to the phenyl ring, would likely increase steric strain and may result in a larger dihedral angle compared to the unsubstituted parent compound. This modification to the three-dimensional structure can influence crystal packing and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Modeling of 3 Iodo 2 Phenylimidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the structural and electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govscirp.org These computational techniques are influential in appraising the fundamental characteristics of organic compounds. nih.gov The B3LYP functional combined with basis sets such as 6-311G++(d,p) or 6-31+G(d,p) is a common level of theory used for geometry optimization and frequency calculations to ensure the stability of the molecular structures. nih.govscirp.org

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. scirp.org The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. scirp.org The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. scirp.org

From these orbital energies, several global chemical reactivity parameters can be calculated to quantify the molecule's behavior. nih.gov These descriptors, derived from Koopmans' theorem and the Parr approximation, help in appraising the stability and reactivity of the molecules. nih.gov

Key Reactivity Parameters:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from an equilibrium state. More reactive molecules typically exhibit a greater chemical potential. nih.gov

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another valuable tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org

Table 1: Representative Global Reactivity Parameters for Imidazo[1,2-a]pyridine Scaffolds Calculated via DFT. (Note: Values are illustrative for the scaffold class and not specific to the 3-iodo-2-phenyl derivative).
ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical stability and reactivity
Chemical Potentialμ(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity Indexωμ2 / 2ηElectron-accepting capacity

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving the imidazo[1,2-a]pyridine core. researchgate.netmdpi.com By modeling reactants, transition states, and products, DFT calculations can map out the energetic landscape of a reaction, helping to identify the most favorable pathway. researchgate.net

For instance, in the synthesis of related 3-phenylimidazo[1,2-a]pyridines, DFT has been used to reveal that the reaction proceeds through a silylium ion migration mediated hydroamidation (SMH) pathway. researchgate.net This pathway involves two main steps: a silver-ion-promoted exchange leading to ketene and silyl-imines, followed by a nucleophilic addition and silylium ion migration to yield the final product. researchgate.net

Similarly, a plausible mechanism for the molecular iodine-catalyzed synthesis of other imidazo[1,2-a]pyridin-3-yl derivatives has been proposed based on experimental outcomes and established chemical principles. nih.gov This proposed pathway involves several steps:

A Knoevenagel-type reaction between phenylglyoxal and the enolic form of dimedone.

An aza-Michael addition of 2-aminopyridine to the resulting intermediate.

Subsequent intramolecular ring closure through an energetically favored 5-exo-trig process.

Dehydration to furnish the final product. nih.gov

Computational studies can validate such proposed mechanisms by calculating the activation energies for each step, thus confirming the most plausible reaction coordinate. These predictive capabilities are crucial for optimizing reaction conditions and expanding the substrate scope of synthetic methodologies. researchgate.netmdpi.com

In Silico Analysis for Scaffold Design and Molecular Interactions

The 3-Iodo-2-phenylimidazo[1,2-a]pyridine scaffold is a subject of significant interest in medicinal chemistry for the design of new therapeutic agents. nih.govresearchgate.net In silico techniques, particularly molecular docking, are essential for predicting how these molecules interact with biological targets at an atomic level. nih.govresearchgate.net

Molecular docking is a computational strategy that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This allows researchers to gain insight into the binding mode and affinity between the drug candidate and its target protein. nih.gov For imidazo[1,2-a]pyridine derivatives, virtual screening and docking studies have been performed against several biological targets, including:

Farnesyl diphosphate synthase nih.gov

Phosphodiesterase III nih.gov

CXCR4 and GABAa receptors nih.gov

Human carbonic anhydrase I and II researchgate.net

α-glucosidase and α-amylase researchgate.net

The cytochrome b subunit of the bc1 complex (QcrB) of Mycobacterium tuberculosis nih.gov

These in silico studies help to rationalize the structure-activity relationships (SAR) observed in experimental assays. By analyzing the molecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the active site residues, medicinal chemists can rationally design new derivatives with enhanced potency and selectivity. nih.gov For example, based on docking results, new imidazo[1,2-a]pyridine-3-carboxamides have been designed with potentially better binding affinities against the QcrB protein, highlighting the role of computational analysis in guiding the development of novel anti-tubercular agents. nih.gov This process of scaffold-based drug design allows for the targeted modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions in 3 Iodo 2 Phenylimidazo 1,2 a Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-iodo-2-phenylimidazo[1,2-a]pyridine and its derivatives is increasingly geared towards environmentally benign and resource-efficient methods. The development of "green" protocols is a central theme, aiming to minimize waste, avoid harsh reagents, and reduce energy consumption.

Key emerging methodologies include:

Ultrasound-Assisted Synthesis : This technique utilizes ultrasonic waves to accelerate chemical reactions. An ultrasound-assisted iodination of 2-phenylimidazo[1,2-a]pyridine (B181562) has been developed, offering high yields under mild conditions. researchgate.netacs.org

Electrochemical Synthesis : Electrochemical methods provide a reagent-free approach to oxidation and C-H functionalization. An electrochemical oxidative iodination of imidazo[1,2-a]pyridines using sodium iodide (NaI) as both the iodine source and a supporting electrolyte has been demonstrated. This approach is notable for being metal-free and avoiding external chemical oxidants. researchgate.net

Solvent-Free and Catalyst-Free Conditions : Researchers have developed facile and rapid methods for the regioselective halogenation of imidazo[1,2-a]pyridines under solvent-free conditions, for instance by grinding the reactants together. acs.org Hypervalent iodine reagents have been employed successfully in this context. acs.org Additionally, catalyst-free approaches for constructing the core imidazo[1,2-a]pyridine (B132010) ring system are being explored, often using eco-friendly techniques. nih.gov

Visible-Light Photocatalysis : The use of visible-light photoredox catalysis represents a growing area of interest. This method allows for the in-situ generation of halogenating agents from catalytic amounts of sources like KBr, driven by inexpensive and commercially available dyes such as erythrosine B. researchgate.net

These sustainable approaches not only offer environmental benefits but also often lead to higher efficiency, shorter reaction times, and broader substrate scopes.

Table 1: Comparison of Sustainable Synthetic Methods for Iodination of 2-phenylimidazo[1,2-a]pyridine

MethodologyReagents/ConditionsKey Advantages
Ultrasound-Assisted Iodination I2, tert-Butyl Hydroperoxide (TBHP)Mild conditions, high yields (e.g., 90%). researchgate.net
Electrochemical Iodination NaI, electricityMetal-free, oxidant-free. researchgate.net
Solvent-Free Grinding NaI, Iodoxobenzoic acid (IBD)Rapid, avoids bulk solvents, atom economy. acs.org
Traditional Iodination N-Iodosuccinimide (NIS)High efficiency, well-established. researchgate.net

Exploration of New Catalytic Systems for Efficient Functionalization

While the direct C-3 iodination of the 2-phenylimidazo[1,2-a]pyridine scaffold can often be achieved without a metal catalyst, the subsequent functionalization of the resulting 3-iodo derivative heavily relies on catalytic cross-coupling reactions. researchgate.netresearchgate.net The C-I bond is a versatile handle for introducing a wide array of substituents, making the exploration of new and more efficient catalytic systems a critical research direction.

Future efforts in this area are expected to focus on:

Expanding the Catalytic Toolbox : While palladium catalysts are well-established for Suzuki-Miyaura and Sonogashira cross-coupling reactions at the C-3 position, research is moving towards exploring catalysts based on more abundant and less toxic metals like copper and iron. researchgate.netrhhz.net Copper-mediated aerobic oxidative coupling has been used, for example, in the synthesis of 3-bromo-imidazo[1,2-a]pyridines, a strategy that could be adapted. researchgate.net

Catalyst Optimization : There is a continuous drive to develop catalysts with higher turnover numbers, lower catalyst loadings, and greater functional group tolerance. This includes the design of novel ligands that can stabilize the metal center and facilitate key steps in the catalytic cycle.

Dual Catalysis Systems : The integration of different catalytic modes, such as combining photoredox catalysis with transition metal catalysis, can unlock new reaction pathways and enable previously challenging transformations. For instance, a flavin-iodine dual catalyzed aerobic oxidative process has been noted in the synthesis of related imidazo[1,2-a]pyridine derivatives. acs.org

The development of such catalytic systems is paramount for efficiently building molecular complexity and generating libraries of novel compounds for screening in various applications.

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automation)

The integration of modern technologies like flow chemistry and laboratory automation is set to revolutionize the synthesis of this compound and its derivatives. These techniques offer significant advantages over traditional batch processing in terms of safety, scalability, and efficiency.

Flow Chemistry : Continuous flow synthesis involves pumping reagents through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. The improved safety profile, particularly when handling hazardous reagents or intermediates, makes it an attractive option. The successful automated continuous flow synthesis of other highly functionalized imidazo[1,2-a]heterocycles paves the way for its application to this compound. rhhz.net

Automation : Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. acs.org This high-throughput capability is invaluable for rapidly generating and screening libraries of compounds, accelerating the discovery of new molecules with desired properties. Techniques like "automated grindstone chemistry" have been reported for the synthesis of the parent scaffold, indicating a trend toward automating even solvent-free methods. acs.orgnih.gov

By embracing these advanced synthetic techniques, chemists can accelerate the research and development cycle, moving from initial synthesis to application testing more rapidly and efficiently.

Strategic Design of Next-Generation Imidazo[1,2-a]pyridine Scaffolds for Diverse Chemical Applications

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmaceutical compounds. researchgate.net The this compound molecule is a particularly valuable building block because the iodine atom serves as a versatile point of diversification.

The strategic design of future scaffolds will likely focus on:

Medicinal Chemistry : Leveraging the 3-iodo group for late-stage functionalization via cross-coupling reactions allows for the systematic modification of the molecule to optimize its biological activity. researchgate.net By introducing a variety of aryl, heteroaryl, alkyl, and alkynyl substituents at the C-3 position, researchers can fine-tune the compound's properties to target specific biological pathways, such as those involved in cancer or neurodegenerative diseases. researchgate.net

Materials Science : The photophysical properties of the imidazo[1,2-a]pyridine core make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com Strategic functionalization at the C-3 position can be used to tune the molecule's fluorescence, conductivity, and other material properties.

Combinatorial Libraries : The ability to readily functionalize the this compound scaffold makes it an ideal platform for creating large combinatorial libraries of diverse compounds. These libraries are essential for high-throughput screening campaigns aimed at discovering new drugs, catalysts, or materials.

The continued exploration of this scaffold, enabled by advanced synthetic and catalytic methods, promises to yield a new generation of molecules with tailored functions for a broad spectrum of scientific and technological applications.

Q & A

Q. Table 1. Comparative Reactivity of Dehalogenation Agents

AgentSubstrateYieldSide ReactionsReference
NaBH₄6c (nonoxygenated)67%None
NaBH₄13b (IV-oxide derivative)0%Incomplete reduction
Zn/H⁺13b70%Deoxygenation

Q. Table 2. Key NMR Assignments for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)NotesReference
C-3 (I)-145.8Iodinated carbon
H-57.55 (d, J=9.2)122.1Coupled to H-6
H-88.11 (s)131.5Aromatic proton

Critical Analysis of Evidence

  • Synthetic contradictions : and highlight divergent reactivities under NaBH₄, emphasizing the need for substrate-specific optimization.
  • Biological relevance : and link structural motifs (e.g., lipophilic groups at position 8) to therapeutic potential, validated via in vivo neurosteroid assays.

Q. Recommendations for Researchers :

  • Prioritize ultrasound-assisted methods for scalability and sustainability .
  • Cross-validate NMR data with computational tools (DFT) to resolve shifts caused by solvent or substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.